molecular formula C19H24N2O3 B11151008 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B11151008
M. Wt: 328.4 g/mol
InChI Key: NQIWHYVNHNVKIQ-UHFFFAOYSA-N
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Description

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that features a piperazine ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps. One common method includes the condensation of 2-hydroxyethyl piperazine with a suitable chromenone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives of the chromenone ring.

Scientific Research Applications

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The chromenone structure may also contribute to its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxyethyl)piperazin-1-yl derivatives: These compounds share the piperazine ring and exhibit similar biological activities.

    Chromenone derivatives: Compounds with the chromenone structure are known for their diverse pharmacological properties.

Uniqueness

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to the combination of the piperazine and chromenone moieties, which may result in synergistic effects and enhanced biological activity compared to its individual components .

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

InChI

InChI=1S/C19H24N2O3/c22-9-8-20-4-6-21(7-5-20)13-16-12-19(23)24-18-11-15-3-1-2-14(15)10-17(16)18/h10-12,22H,1-9,13H2

InChI Key

NQIWHYVNHNVKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)CCO

Origin of Product

United States

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